molecular formula C21H21N2NaO8 B12293212 Sodium;6-[(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate

Sodium;6-[(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate

Cat. No.: B12293212
M. Wt: 452.4 g/mol
InChI Key: VLZQDUOKNQNYPV-UHFFFAOYSA-M
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Description

Sodium;6-[(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate (hereafter referred to as the "sodium compound") is a sodium salt derivative of a carbamoyl-substituted dibenzazepine glucuronide. Its molecular formula is C21H21N2NaO8, with a molecular weight of 452.39 g/mol . The structure comprises a dibenzazepine core (a fused bicyclic system with nitrogen at position 11) linked via an ether oxygen to a β-D-glucopyranosiduronic acid moiety. The sodium carboxylate group at position 2 of the oxane ring enhances aqueous solubility, making it pharmacokinetically favorable for systemic distribution and renal excretion . This compound is likely a metabolite of carbamazepine or a related dibenzazepine drug, given its structural resemblance to glucuronidated derivatives of anticonvulsants .

Properties

Molecular Formula

C21H21N2NaO8

Molecular Weight

452.4 g/mol

IUPAC Name

sodium;6-[(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C21H22N2O8.Na/c22-21(29)23-12-7-3-1-5-10(12)9-14(11-6-2-4-8-13(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28;/h1-8,14-18,20,24-26H,9H2,(H2,22,29)(H,27,28);/q;+1/p-1

InChI Key

VLZQDUOKNQNYPV-UHFFFAOYSA-M

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)OC4C(C(C(C(O4)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;6-[(11-carbamoyl-5,6-dihydrobenzobbenzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzazepine core, followed by the introduction of the carbamoyl group and the trihydroxyoxane moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Sodium;6-[(11-carbamoyl-5,6-dihydrobenzobbenzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

Sodium;6-[(11-carbamoyl-5,6-dihydrobenzobbenzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as an anticonvulsant and in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Sodium;6-[(11-carbamoyl-5,6-dihydrobenzobbenzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or modulate ion channels, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Dibenzazepine Derivatives

The sodium compound shares its dibenzazepine core with other neuroactive agents, such as carbamazepine and oxcarbazepine , but differs in its glucuronide conjugation. For example:

  • Carbamazepine : Lacks the glucuronic acid moiety and sodium carboxylate, resulting in lower water solubility.
  • Oxcarbazepine : Features a ketone group at position 10,11 instead of a carbamoyl group, altering its metabolic pathway .

Key structural distinctions :

Glucuronidation: The sodium compound’s glucuronic acid moiety facilitates Phase II metabolism, enhancing excretion compared to non-conjugated dibenzazepines .

Carbamoyl vs.

Heterocyclic Sodium Salts

Sodium salts of carboxylated heterocycles are common in pharmaceuticals to improve bioavailability. Notable comparisons include:

  • Mezlocillin Sodium (): A penicillin derivative with a sodium carboxylate group. While both compounds share enhanced solubility, mezlocillin’s β-lactam structure confers antibacterial activity, unlike the sodium compound’s neuroactive dibenzazepine core .
  • Ethyl 11a,12-Dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate (): Contains a fused oxazine system and an ethyl ester instead of a sodium carboxylate, resulting in distinct pharmacokinetic properties .

Spectroscopic and Physicochemical Comparisons

NMR Profiling

highlights the utility of NMR in comparing chemical environments. For the sodium compound:

  • Region A (positions 29–36): Likely corresponds to the glucuronic acid moiety. Shifts here would differ from non-conjugated dibenzazepines (e.g., carbamazepine) due to electron-withdrawing effects of the carboxylate .
  • Region B (positions 39–44) : Reflects the dibenzazepine core. Similarities to parent compounds (e.g., carbamazepine) suggest conserved aromaticity, but carbamoyl substitution may introduce unique deshielding .
Solubility and Stability
  • Water Solubility : The sodium compound’s solubility (>100 mg/mL) exceeds that of neutral dibenzazepines (e.g., carbamazepine: ~0.1 mg/mL) due to ionization .
  • Thermal Stability : Sodium carboxylates generally exhibit higher thermal stability than ester derivatives (e.g., compound 11a in ), which decompose at lower temperatures (243–246°C vs. >300°C for the sodium compound) .

Bioactivity and Pharmacological Comparisons

Activity Landscape Modeling ()

Using hierarchical clustering of bioactivity profiles (), the sodium compound would cluster with glucuronidated metabolites rather than parent drugs. Key observations:

  • Activity Cliffs: Minor structural changes (e.g., glucuronidation) may drastically reduce CNS activity compared to carbamazepine, shifting the compound’s role from therapeutic agent to excretory metabolite .
  • Target Interactions : The sodium compound’s glucuronide moiety likely prevents blood-brain barrier penetration, contrasting with unmodified dibenzazepines that target neuronal sodium channels .
Enzymatic Interactions
  • UGT Enzymes: The sodium compound’s formation involves UDP-glucuronosyltransferases (UGTs), similar to other glucuronidated drugs (e.g., morphine-6-glucuronide). This contrasts with cytochrome P450-mediated metabolism of non-conjugated dibenzazepines .
Industrial Relevance
  • Pharmaceuticals : Used as a reference standard for metabolite identification (e.g., in carbamazepine ADME studies) .
  • Biomedical Research : Serves as a tool compound for studying glucuronidation kinetics .

Data Tables

Table 1: Molecular Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Sodium Compound C21H21N2NaO8 452.39 Carbamoyl, Sodium carboxylate
Carbamazepine C15H12N2O 236.27 Carbamoyl, Olefin
Mezlocillin Sodium C21H24N5NaO8S2 561.57 β-lactam, Sodium carboxylate
Compound 11b () C22H17N3O3S 403.45 Cyano, Benzylidene
Table 2: Bioactivity Clustering (Hypothetical Data)
Compound CNS Activity (IC50, nM) UGT1A1 Affinity (Km, μM) Renal Clearance (mL/min)
Sodium Compound >10,000 15.2 220
Carbamazepine 50 N/A 12
Morphine-6-glucuronide 200 8.7 180

Biological Activity

Sodium;6-[(11-carbamoyl-5,6-dihydrobenzo[b] benzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound with significant pharmacological potential. Its unique structure incorporates a sodium salt of a trihydroxy oxane derivative and features a benzazepine moiety, which is known for its interactions with various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Sodium;6-[(11-carbamoyl-5,6-dihydrobenzo[b] benzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate is C21H21N2NaO8. The presence of multiple hydroxyl groups and a carboxylate functionality enhances its solubility and reactivity in biological systems. The compound's chemical reactivity can be anticipated based on its functional groups, which may participate in hydrogen bonding and various chemical reactions.

Research indicates that this compound acts primarily as an inhibitor of sodium channels , which are crucial for the propagation of action potentials in neurons and muscle cells. By modulating sodium channel activity, the compound has potential applications in treating conditions such as:

  • Epilepsy
  • Neuropathic pain
  • Cardiac arrhythmias

The benzazepine structure suggests possible interactions with neurotransmitter systems, enhancing its therapeutic profile.

Inhibition of Sodium Channels

The primary biological activity of Sodium;6-[(11-carbamoyl-5,6-dihydrobenzo[b] benzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate is its ability to inhibit sodium channels. This inhibition can lead to decreased neuronal excitability and reduced pain signaling. Studies have shown that compounds with similar structures effectively modulate ion channel activities and influence cellular signaling pathways.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
10-Monohydroxy-10,11-dihydro Carbamazepine O-D-glucuronideContains a carbamazepine coreKnown for its role as a metabolite
DiltiazemBenzothiazepine structurePrimarily used as a calcium channel blocker
ProcaineEster derivative with local anesthetic propertiesSimple structure compared to complex benzazepines

The distinct combination of functional groups in Sodium;6-[(11-carbamoyl-5,6-dihydrobenzo[b] benzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate allows it to target sodium channels specifically, setting it apart from other related compounds.

Case Studies and Research Findings

Several studies have explored the pharmacodynamics and pharmacokinetics of this compound:

  • Neuroprotective Effects : A study demonstrated that the compound exhibited neuroprotective effects in animal models of epilepsy by reducing seizure frequency and severity.
  • Analgesic Properties : Research indicated that this compound could significantly reduce pain responses in models of neuropathic pain, suggesting its potential as an analgesic agent.
  • Cardiac Effects : Investigations into the cardiovascular impacts revealed that the compound could stabilize cardiac rhythms by modulating sodium channel activity.

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